molecular formula C17H9F4NO2 B2700028 2-(2,3-dihydro-1H-inden-2-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 194225-50-8

2-(2,3-dihydro-1H-inden-2-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2700028
CAS No.: 194225-50-8
M. Wt: 335.258
InChI Key: YKZCMELRVLBSAS-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-2-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a unique combination of indene and isoindole structures, with four fluorine atoms attached to the isoindole ring

Preparation Methods

The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione can be achieved through several methods. One common approach involves the reaction of 2,3-dihydro-1H-inden-2-ylamine with tetrafluorophthalic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

2-(2,3-dihydro-1H-inden-2-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms on the isoindole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-2-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: Due to its fluorinated nature, the compound can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Biological Studies: The compound can be used as a probe in biological studies to investigate the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated isoindole ring can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the indene moiety can interact with hydrophobic pockets within the target proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

2-(2,3-dihydro-1H-inden-2-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione can be compared with other similar compounds, such as:

    2-(2,3-dihydro-1H-inden-2-yl)-isoindole-1,3-dione: This compound lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    4,5,6,7-tetrafluoroisoindole-1,3-dione:

    2-(2,3-dihydro-1H-inden-2-yl)-4,5,6,7-tetrachloroisoindole-1,3-dione:

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yl)-4,5,6,7-tetrafluoroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F4NO2/c18-12-10-11(13(19)15(21)14(12)20)17(24)22(16(10)23)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZCMELRVLBSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)N3C(=O)C4=C(C3=O)C(=C(C(=C4F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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